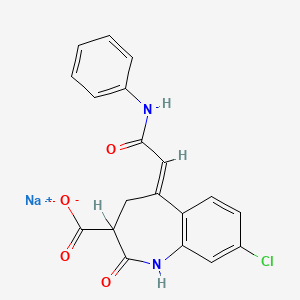
1H-1-Benzazepine-3-carboxylic acid, 8-chloro-2,3,4,5-tetrahydro-2-oxo-5-(2-oxo-2-(phenylamino)ethylidene)-, monosodium salt, (5E)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-1-Benzazepine-3-carboxylic acid, 8-chloro-2,3,4,5-tetrahydro-2-oxo-5-(2-oxo-2-(phenylamino)ethylidene)-, monosodium salt, (5E)- is a complex organic compound with a unique structure that includes a benzazepine ring, a carboxylic acid group, and various substituents
Méthodes De Préparation
The synthesis of 1H-1-Benzazepine-3-carboxylic acid, 8-chloro-2,3,4,5-tetrahydro-2-oxo-5-(2-oxo-2-(phenylamino)ethylidene)-, monosodium salt, (5E)- involves multiple steps. The synthetic route typically starts with the formation of the benzazepine ring, followed by the introduction of the chloro and oxo groups. The final step involves the addition of the phenylamino and carboxylic acid groups, followed by the formation of the monosodium salt. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.
Analyse Des Réactions Chimiques
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxo derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydro derivatives.
Substitution: The chloro group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1H-1-Benzazepine-3-carboxylic acid, 8-chloro-2,3,4,5-tetrahydro-2-oxo-5-(2-oxo-2-(phenylamino)ethylidene)-, monosodium salt, (5E)- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chloro and oxo groups allows it to form strong interactions with these targets, leading to the modulation of biological pathways. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar compounds include other benzazepine derivatives with different substituents. Compared to these compounds, 1H-1-Benzazepine-3-carboxylic acid, 8-chloro-2,3,4,5-tetrahydro-2-oxo-5-(2-oxo-2-(phenylamino)ethylidene)-, monosodium salt, (5E)- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Some similar compounds include:
- 1H-1-Benzazepine-3-carboxylic acid derivatives with different halogen substituents.
- Benzazepine derivatives with different oxo or amino groups.
This compound’s unique structure and properties make it a valuable subject of study in various scientific fields.
Propriétés
Numéro CAS |
274938-02-2 |
|---|---|
Formule moléculaire |
C19H14ClN2NaO4 |
Poids moléculaire |
392.8 g/mol |
Nom IUPAC |
sodium;(5E)-5-(2-anilino-2-oxoethylidene)-8-chloro-2-oxo-3,4-dihydro-1H-1-benzazepine-3-carboxylate |
InChI |
InChI=1S/C19H15ClN2O4.Na/c20-12-6-7-14-11(9-17(23)21-13-4-2-1-3-5-13)8-15(19(25)26)18(24)22-16(14)10-12;/h1-7,9-10,15H,8H2,(H,21,23)(H,22,24)(H,25,26);/q;+1/p-1/b11-9+; |
Clé InChI |
HNPUPMWMLZSYMO-LBEJWNQZSA-M |
SMILES isomérique |
C\1C(C(=O)NC2=C(/C1=C/C(=O)NC3=CC=CC=C3)C=CC(=C2)Cl)C(=O)[O-].[Na+] |
SMILES canonique |
C1C(C(=O)NC2=C(C1=CC(=O)NC3=CC=CC=C3)C=CC(=C2)Cl)C(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


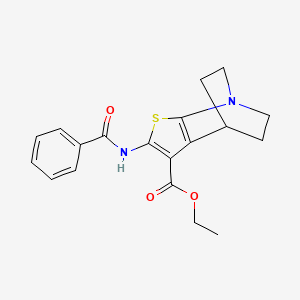

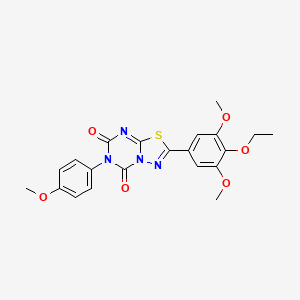
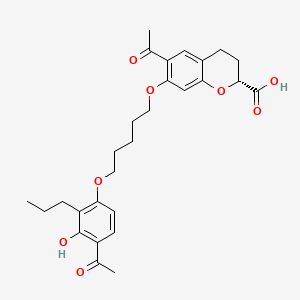
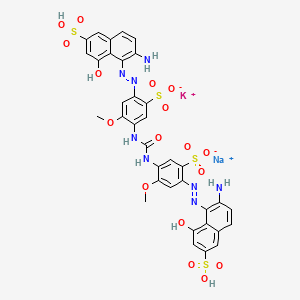
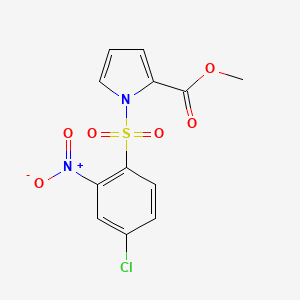
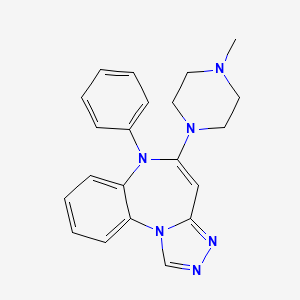
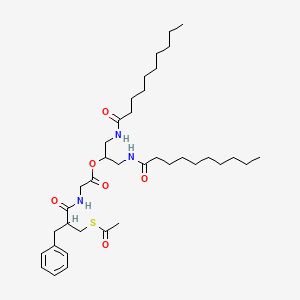
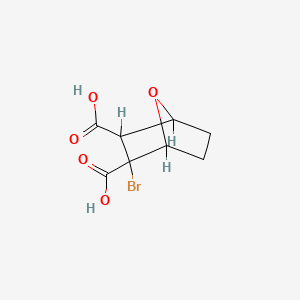
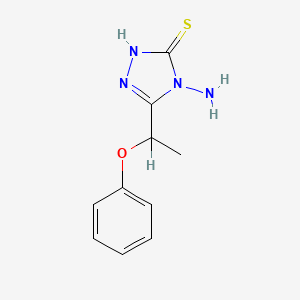
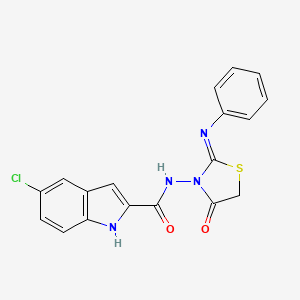
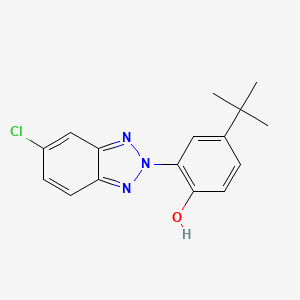
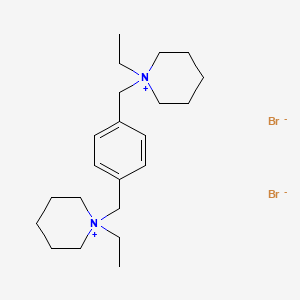
![2-[4-[(1,4-dimethyl-1,2,4-triazol-4-ium-3-yl)diazenyl]-N-ethylanilino]ethyl-trimethylazanium;sulfate](/img/structure/B12727953.png)
